I-128

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

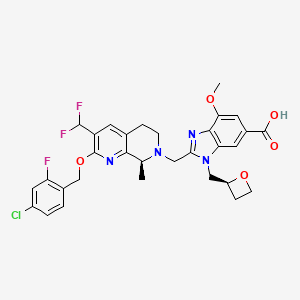

C31H30ClF3N4O5 |

|---|---|

Peso molecular |

631.0 g/mol |

Nombre IUPAC |

2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C31H30ClF3N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1 |

Clave InChI |

ZYLXJLUITBJBDF-KKSFZXQISA-N |

SMILES isomérico |

C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)F |

SMILES canónico |

CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)F |

Origen del producto |

United States |

Foundational & Exploratory

INK128 (Sapanisertib): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INK128, also known as sapanisertib (B612132) (MLN0128, TAK-228), is a potent and selective, orally bioavailable small-molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1][2][3] As an ATP-competitive inhibitor, INK128 targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), a key differentiator from earlier allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[4][5] This dual inhibition allows INK128 to overcome feedback activation of AKT signaling often observed with rapalogs, leading to more comprehensive suppression of the PI3K/AKT/mTOR pathway and potent anti-tumor activity across a range of malignancies.[2][6] This guide provides an in-depth overview of the mechanism of action of INK128 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

The mTOR serine/threonine kinase is a central regulator of cell growth, proliferation, metabolism, and survival, and its signaling is frequently dysregulated in cancer.[2][7] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[3]

-

mTORC1: This complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]

-

mTORC2: This complex is involved in cell survival, metabolism, and cytoskeleton organization. A primary substrate of mTORC2 is AKT, which it phosphorylates at serine 473, leading to its full activation.[4]

INK128 binds to the ATP-binding site of the mTOR kinase domain, thereby inhibiting the catalytic activity of both mTORC1 and mTORC2.[4] This dual inhibition leads to the suppression of downstream signaling from both complexes. Specifically, INK128 treatment results in decreased phosphorylation of S6K1 and 4E-BP1 (mTORC1 substrates) and decreased phosphorylation of AKT at Ser473 (an mTORC2 substrate).[6][8] Unlike rapalogs, which can lead to a feedback activation of AKT via mTORC2, INK128's inhibition of mTORC2 prevents this resistance mechanism.[6]

Signaling Pathway Diagram

Quantitative Analysis of INK128 Activity

The anti-cancer efficacy of INK128 has been quantified in numerous preclinical studies, demonstrating its potency across a variety of cancer cell lines and in vivo models.

In Vitro Antiproliferative Activity

INK128 exhibits potent antiproliferative activity in a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC3 | Prostate Cancer | 100 | |

| MCF-7 (ML20) | Breast Cancer (PIK3CA mutant) | 1.5-53 | [6] |

| MCF-7 (MV165) | Breast Cancer (PIK3CA mutant, VEGF-driven) | 1.5-53 | [6] |

| Various Breast Cancer Lines | Breast Cancer (PTEN mutant) | 1-149 | [6] |

| Various Breast Cancer Lines | Breast Cancer (KRAS/BRAF mutant) | 13-162 | [6] |

| Human Endothelial Cells | - | 33-40 | [6] |

| Neuroblastoma Cell Lines (panel of 6) | Neuroblastoma | Not specified, but potent inhibition shown | [9] |

| Colorectal Cancer Cells (HT-29, HCT-116) | Colorectal Cancer | Not specified, but potent inhibition shown | [10] |

| A549 | Non-small cell lung cancer | IC50 between 3rd and 4th serial dilution | [11] |

| B-ALL cell lines | B-cell acute lymphoblastic leukemia | Not specified, but potent suppression of proliferation | [12] |

| AML cell lines | Acute Myeloid Leukemia | Low nanomolar range | [8] |

| Sarcoma cell lines | Rhabdomyosarcoma, Ewing sarcoma, etc. | Not specified, but potent anti-proliferative effect | [2] |

| Pancreatic Carcinoma cell lines | Pancreatic Cancer | Not specified, but potent inhibition of mTOR activity | [13] |

In Vivo Anti-Tumor Efficacy

INK128 has demonstrated significant tumor growth inhibition in various xenograft models.

| Cancer Type | Xenograft Model | Dosing | Outcome | Reference |

| Breast Cancer | ZR-75-1 | 0.3 mg/kg/day | Tumor growth inhibition | |

| Breast Cancer | MCF-7 (ML20, non-VEGF) | Not specified | Significant primary tumor growth decrease | [6] |

| Breast Cancer | MCF-7 (MV165, VEGF-driven) | Not specified | Significant primary tumor growth decrease, inhibition of lung metastasis | [6] |

| Prostate Cancer | PtenL/L mice | Not specified | 50% decrease in prostatic intraepithelial neoplasia (PIN) lesions, reduction in prostate cancer volume | [14][15] |

| Neuroblastoma | Orthotopic xenograft | Not specified | Significant inhibition of tumor growth | [7][9] |

| Colorectal Cancer | HT-29 | 1 mg/kg, p.o., daily | Inhibition of xenograft growth | [16] |

| B-ALL | Syngeneic mouse model (BCR-ABL+) | Not specified, daily oral dosing | Rapidly cleared leukemic outgrowth | [17] |

| B-ALL | Primary xenografts (Ph+) | Not specified | Significantly enhanced efficacy of dasatinib | [17] |

| B-ALL | Non-Ph B-ALL xenografts | Not specified | Cytostatic effect | [17] |

| Sarcoma (RMS, ES) | Xenograft models | 3 mg/kg BID TIW | Significantly better tumor growth suppression than rapamycin | [2] |

| Pancreatic Carcinoma | Xenografts | Not specified | Enhanced tumor growth delay induced by radiation | [13][18] |

| Pancreatic Neuroendocrine Tumors | Patient-derived xenograft (PDX-PNET) | Not specified | Strong inhibition of growth, tumor shrinkage in everolimus-resistant tumors | [17][19][20] |

| Intrahepatic Cholangiocarcinoma | Mouse model | Not specified | Effective against ICC | [21] |

Cellular Effects of INK128

The dual inhibition of mTORC1 and mTORC2 by INK128 translates into several key cellular effects that contribute to its anti-cancer activity.

-

Induction of Apoptosis: Unlike the primarily cytostatic effects of rapalogs, INK128 has been shown to induce apoptosis in various cancer cell lines.[2][14][22] This is evidenced by increased cleaved caspase staining in treated tumors.[2]

-

Cell Cycle Arrest: INK128 can induce cell cycle arrest, typically at the G1 phase.[9]

-

Inhibition of Cell Migration and Invasion: INK128 has been shown to inhibit cancer cell migration.[1] This is correlated with a decrease in the expression of pro-invasion genes.[15]

-

Inhibition of Angiogenesis: Through its effects on pathways that regulate vascular endothelial growth factor (VEGF), INK128 can inhibit angiogenesis.[6]

-

Sensitization to Other Therapies: INK128 has been shown to sensitize cancer cells to chemotherapy, such as doxorubicin (B1662922) in neuroblastoma, and to radiotherapy in pancreatic carcinoma.[7][9][13][18] This effect is partly attributed to the inhibition of DNA double-strand break repair.[3][13][18]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of INK128.

Western Blot Analysis for mTOR Pathway Inhibition

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cancer cell lines of interest

-

INK128 (sapanisertib)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., phospho-mTOR, mTOR, phospho-AKT (Ser473), AKT, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1, GAPDH, or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of INK128 or vehicle control for the desired duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[23][24]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent.[23][24]

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of INK128 on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

INK128 (sapanisertib)

-

Cell culture medium and supplements

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium.[9]

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of INK128 or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][25][26][27]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][25][26][27]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][25][26][27]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with INK128.

Materials:

-

Cancer cell lines of interest

-

INK128 (sapanisertib)

-

Cell culture medium and supplements

-

6-well plates

-

Trypsin-EDTA

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well plates.[5]

-

Treatment: Allow cells to attach overnight, then treat with various concentrations of INK128 or vehicle control.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the drug.[6]

-

Fixation and Staining: Wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol:acetic acid), and stain with 0.5% crystal violet solution.[5][6]

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.[5]

Experimental Workflow Diagrams

Conclusion

INK128 (sapanisertib) is a potent dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action that translates to significant anti-tumor activity in a wide range of preclinical cancer models. Its ability to overcome the feedback activation of AKT, a common resistance mechanism to first-generation mTOR inhibitors, makes it a promising therapeutic agent. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of INK128 and other next-generation mTOR inhibitors in oncology.

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for gamma-H2AX detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 16. Wound healing assay | Abcam [abcam.com]

- 17. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-resistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 19. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pan-mTOR inhibitor MLN0128 is effective against intrahepatic cholangiocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 27. bosterbio.com [bosterbio.com]

Sapanisertib Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapanisertib (B612132) (also known as TAK-228, MLN0128, and INK128) is a potent, orally bioavailable, ATP-competitive dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] This dual inhibition offers a more comprehensive blockade of mTOR signaling compared to earlier generation mTOR inhibitors, known as rapalogs, which primarily target mTORC1.[5] This technical guide provides an in-depth analysis of the sapanisertib signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

Sapanisertib exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2.[3][5]

-

mTORC1 Inhibition: By inhibiting mTORC1, sapanisertib prevents the phosphorylation of its downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] This leads to a reduction in protein synthesis and cell growth.

-

mTORC2 Inhibition: Sapanisertib's inhibition of mTORC2 blocks the phosphorylation of AKT at serine 473 (Ser473).[1] This post-translational modification is crucial for full AKT activation, a key kinase that promotes cell survival and proliferation.

This dual inhibitory action results in decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in a variety of cancer models.[3][6]

Sapanisertib Signaling Pathway Diagram

Caption: Sapanisertib inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.

Quantitative Data Summary

Preclinical Activity of Sapanisertib

| Parameter | Value | Cell Line/System | Reference |

| IC50 (mTOR kinase) | 1 nM | Cell-free assay | [6] |

| IC50 (Cell Proliferation) | 0.8 nM | MCF-7 (Breast Cancer) | [3] |

| 1.2 nM | 786-O (Renal Cell Carcinoma) | [3] | |

| 2.5 nM | PANC-1 (Pancreatic Cancer) | [3] | |

| 4.8 nM | A549 (Lung Cancer) | [3] | |

| 100 nM | PC3 (Prostate Cancer) | [6] | |

| In Vivo Efficacy | Tumor growth inhibition | ZR-75-1 (Breast Cancer Xenograft) | [6] |

Clinical Efficacy of Sapanisertib

| Indication | Combination Therapy | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Reference |

| Advanced Solid Tumors | with Metformin | 17% | 6.0 months | 63% | [4] |

| Metastatic Urothelial Carcinoma | with Paclitaxel | 18.2% | 3.4 months | 50% | [7] |

| Advanced Renal Cell Carcinoma | Monotherapy | 0% | 3.6 months | 61.5% | [8] |

| Advanced Renal Cell Carcinoma | with TAK-117 | 7.1% | 3.1 months | 60.7% | [8] |

| Rapalog-Resistant Pancreatic Neuroendocrine Tumors | Monotherapy | 0% | 5.19 months | Not Reported | [2] |

| Recurrent/Persistent Endometrial Cancer | with Paclitaxel | 24% | 5.6 months | 80% | [9] |

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins (AKT, S6, 4E-BP1) in response to sapanisertib treatment.

1. Cell Culture and Treatment:

-

Culture cancer cells of interest to 70-80% confluency.

-

Treat cells with desired concentrations of sapanisertib or vehicle control for a specified time course (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and collect lysates.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide (B121943) gel.

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Phospho-AKT (Ser473): 1:1000 dilution

-

Total AKT: 1:1000 dilution

-

Phospho-S6 Ribosomal Protein (Ser235/236): 1:1000 dilution

-

Total S6 Ribosomal Protein: 1:1000 dilution

-

Phospho-4E-BP1 (Thr37/46): 1:1000 dilution

-

Total 4E-BP1: 1:1000 dilution

-

GAPDH or β-actin (loading control): 1:5000 dilution

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

7. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of the mTOR signaling pathway.

Mechanisms of Resistance to Sapanisertib

While sapanisertib can overcome resistance to rapalogs, intrinsic and acquired resistance to dual mTORC1/2 inhibitors can still occur. Understanding these mechanisms is crucial for the development of effective combination therapies and next-generation inhibitors.

-

Mutations in mTOR Pathway Genes: Pre-existing mutations in key regulatory genes of the PI3K/AKT/mTOR pathway can influence the response to sapanisertib. For instance, loss-of-function mutations in PTEN or activating mutations in PIK3CA can lead to hyperactivation of the pathway, which may require combination therapies to achieve a durable response.[10] Clinical data suggests that patients with certain genetic alterations, such as PTEN mutations, may derive greater benefit from sapanisertib-based therapies.[11][12] However, the presence of TSC1 or TSC2 mutations does not guarantee a response to sapanisertib, indicating the complexity of resistance mechanisms.[13]

-

Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the mTOR blockade. For example, upregulation of the mitogen-activated protein kinase (MAPK) pathway has been implicated in resistance to mTOR inhibitors.

-

Feedback Loops: The intricate network of feedback loops within the PI3K/AKT/mTOR pathway can contribute to resistance. While dual mTORC1/2 inhibition is designed to abrogate the AKT activation feedback loop seen with rapalogs, other feedback mechanisms may still be at play.

Logical Relationship of Resistance Mechanisms

Caption: Mechanisms contributing to resistance to sapanisertib therapy.

Conclusion

Sapanisertib represents a significant advancement in the targeting of the PI3K/AKT/mTOR pathway through its dual inhibition of mTORC1 and mTORC2. This technical guide provides a foundational understanding of its mechanism of action, supported by preclinical and clinical data. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers investigating sapanisertib and the broader field of mTOR-targeted cancer therapy. Further research into the mechanisms of resistance will be critical for optimizing its clinical application and developing novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phospho-S6 Ribosomal protein (Ser235) antibody (67898-1-Ig) | Proteintech [ptglab.com]

- 5. mesoscale.com [mesoscale.com]

- 6. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]

- 7. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]

- 8. benchchem.com [benchchem.com]

- 9. biocompare.com [biocompare.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. onclive.com [onclive.com]

- 12. "Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in C" by Vivek Subbiah, Niamh Coleman et al. [digitalcommons.library.tmc.edu]

- 13. targetedonc.com [targetedonc.com]

MLN0128: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLN0128, also known as sapanisertib (B612132) or TAK-228, is a potent, selective, and orally bioavailable small-molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1] As an ATP-competitive inhibitor, MLN0128 uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin and its analogs (rapalogs).[2][3] This dual inhibitory action prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors, and results in broad anti-proliferative and pro-apoptotic effects across a range of preclinical cancer models.[2][4] This technical guide provides an in-depth overview of MLN0128, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its characterization.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTORC1 and mTORC2.[4]

-

mTORC1 controls protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5]

-

mTORC2 is a key activator of AKT, phosphorylating it at the Ser473 residue, which is crucial for its full kinase activity and the promotion of cell survival.[6]

First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but have minimal effect on mTORC2.[3][7] This incomplete inhibition can lead to a feedback loop that activates AKT signaling, thereby limiting their therapeutic efficacy.[2]

MLN0128 overcomes this limitation by directly binding to the ATP-binding site of the mTOR kinase domain, thus inhibiting the activity of both mTORC1 and mTORC2.[2][8] This dual inhibition leads to:

-

Comprehensive mTORC1 blockade: Potent inhibition of both S6K and 4E-BP1 phosphorylation, leading to a more profound suppression of protein synthesis than observed with rapalogs.[3][6]

-

Effective mTORC2 blockade: Inhibition of AKT phosphorylation at Ser473, which prevents the feedback activation of this critical pro-survival pathway.[2][6]

The simultaneous inhibition of both mTOR complexes by MLN0128 results in superior anti-tumor activity in preclinical models compared to rapalogs.[2][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway, the mechanism of MLN0128, and a general workflow for key experimental assays.

Caption: MLN0128 inhibits both mTORC1 and mTORC2 signaling pathways.

Caption: General experimental workflow for characterizing MLN0128.

Quantitative Data

In Vitro Activity

MLN0128 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines at low nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Sarcoma | |||

| A673 | Ewing Sarcoma | 2 | [4] |

| CHP100 | Ewing Sarcoma | 130 | [4] |

| Rh30 | Rhabdomyosarcoma | 5 | [4] |

| RD | Rhabdomyosarcoma | 4 | [4] |

| MPNST | Malignant Peripheral Nerve Sheath Tumor | 3 | [4] |

| Breast Cancer | |||

| MCF-7 (ML20) | PIK3CA mutant | 1.5 - 53 | [9] |

| MCF-7 (MV165) | PIK3CA mutant, VEGF-driven | 1.5 - 53 | [9] |

| Pediatric Cancers | |||

| CHLA-10 | Neuroblastoma | 2 | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 102 | [5] |

| Median (PPTP Panel) | Various | 19 | [5] |

| Other | |||

| PC3 | Prostate Cancer | 100 | [10] |

In Vivo Preclinical Efficacy

MLN0128 has demonstrated significant anti-tumor activity in various xenograft models.

| Cancer Model | Dosing Schedule | Outcome | Reference(s) |

| Renal Cell Carcinoma (TSG) | Not specified | Superior tumor growth inhibition compared to temsirolimus.[3] | [3] |

| Sarcoma Xenografts | 1 mg/kg, p.o., daily | Significant tumor growth inhibition.[4] | [4] |

| Pediatric Solid Tumor Xenografts | 1 mg/kg, p.o., daily for 28 days | Intermediate anti-tumor activity in 6 of 30 solid tumor models.[5] | [5] |

Clinical Trial Results

MLN0128 (sapanisertib) has been evaluated in several clinical trials for various advanced cancers.

| Trial ID / Phase | Cancer Type(s) | Treatment Regimen | Key Efficacy Results | Reference(s) |

| Phase II (NCI-9775) | Relapsed/Refractory ALL | 3 mg, p.o., daily (21/28 day cycle) | Best response was stable disease in 12.5% of patients; no complete remissions.[4][11] | [4][11] |

| Phase II | Advanced Renal Cell Carcinoma | Sapanisertib monotherapy | Median PFS of 3.6 months; no objective responses.[12] | [12] |

| Phase Ib | Advanced Solid Tumors | Sapanisertib + Metformin | 17% of patients achieved a partial response; 79% had disease control. | |

| Phase I | Advanced Solid Tumors | Sapanisertib + Ziv-aflibercept | 4% achieved partial response; 74% had stable disease.[7] | [7] |

Detailed Experimental Protocols

mTOR Kinase Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of MLN0128 on mTORC1 and mTORC2 in a cell-free system. Optimization may be required based on specific reagents and equipment.

Materials:

-

Recombinant active mTORC1 and mTORC2 enzymes

-

Substrates: Recombinant GST-4E-BP1 (for mTORC1) and recombinant inactive AKT1 (for mTORC2)

-

MLN0128

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP

-

SDS-PAGE sample buffer

-

Glutathione-sepharose beads (for GST-4E-BP1)

-

Protein A/G agarose (B213101) beads (for immunoprecipitation if purifying endogenous complexes)

Procedure:

-

Compound Dilution: Prepare a serial dilution of MLN0128 in DMSO, followed by a final dilution in kinase assay buffer.

-

Kinase Reaction: a. In a microcentrifuge tube, combine the kinase assay buffer, the respective mTOR complex (mTORC1 or mTORC2), and the corresponding substrate (GST-4E-BP1 or inactive AKT1). b. Add the diluted MLN0128 or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of approximately 10-100 µM. d. Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

Reaction Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer.

-

Detection of Phosphorylation: a. Boil the samples at 95-100°C for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Visualize the phosphorylated substrate by autoradiography.

-

Data Analysis: Quantify the band intensity using densitometry software. Calculate the percent inhibition for each MLN0128 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for mTOR Pathway Inhibition

This protocol details the detection of changes in the phosphorylation status of key mTOR pathway proteins in cells treated with MLN0128.

Materials:

-

Cell culture reagents

-

MLN0128

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-S6 (S240/244), anti-total S6, anti-p-4E-BP1 (T37/46), anti-total 4E-BP1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of MLN0128 or vehicle control for the desired time (e.g., 2-24 hours).

-

Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Denature the proteins by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

-

Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT/MTS)

This protocol is for determining the effect of MLN0128 on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cell culture reagents

-

MLN0128

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate for 24 hours to allow the cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of MLN0128 in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted MLN0128 or vehicle control. c. Incubate the plate for a specified period (e.g., 72 hours).

-

MTT/MTS Addition and Incubation: a. For MTT assay: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well. b. For MTS assay: Add 20 µL of the combined MTS/PES solution to each well. c. Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Measurement: a. For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. b. For both assays: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Express the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability). c. Plot the percent viability against the log of the MLN0128 concentration and use non-linear regression to calculate the IC50 value.

Conclusion

MLN0128 is a potent dual mTORC1/mTORC2 inhibitor with a distinct mechanistic advantage over first-generation rapalogs. Its ability to comprehensively block mTOR signaling, including the prevention of AKT feedback activation, has been demonstrated in numerous preclinical studies, translating to significant anti-tumor efficacy in a variety of cancer models. While clinical activity as a monotherapy has been modest in some settings, ongoing research is exploring its potential in combination therapies and in patient populations with specific molecular alterations in the PI3K/AKT/mTOR pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with MLN0128 and other mTOR pathway inhibitors.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. benchchem.com [benchchem.com]

- 3. Preclinical trial of a new dual mTOR inhibitor, MLN0128, using renal cell carcinoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Investigational mTOR Kinase Inhibitor MLN0128 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Discovery and Development of INK128 (Sapanisertib): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

INK128, also known as sapanisertib (B612132) (and formerly as MLN0128 and TAK-228), is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit only the mTOR complex 1 (mTORC1), INK128 is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[2][3] This complete inhibition of the mTOR pathway addresses a key resistance mechanism to rapalogs, where mTORC1 inhibition leads to a feedback activation of AKT signaling via mTORC2.[2][3] Preclinical studies have demonstrated the broad anti-proliferative and pro-apoptotic activity of INK128 across a range of solid and hematological malignancies.[4][5] Clinical investigations have further evaluated its safety and efficacy as a monotherapy and in combination with other agents in various cancer types. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of INK128, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Introduction: The Rationale for Dual mTORC1/mTORC2 Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[6] The serine/threonine kinase mTOR is a central node in this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[7]

-

mTORC1 , which includes the regulatory protein raptor, is sensitive to rapamycin and its analogs (rapalogs).[7] It controls cell growth by phosphorylating key downstream effectors such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn regulate protein synthesis.[7]

-

mTORC2 , containing the protein rictor, is largely insensitive to rapamycin.[7] A key function of mTORC2 is the phosphorylation and activation of AKT at serine 473, which promotes cell proliferation and survival.[7]

First-generation mTOR inhibitors, such as everolimus (B549166) and temsirolimus, allosterically inhibit mTORC1 but not mTORC2.[3] A significant limitation of these agents is the activation of a negative feedback loop. Inhibition of mTORC1/S6K signaling relieves the feedback inhibition of insulin (B600854) receptor substrate 1 (IRS1), leading to increased PI3K and AKT activation, which can promote tumor cell survival and contribute to drug resistance.[2][3]

The development of ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, such as INK128, was driven by the need to overcome this resistance mechanism and achieve a more complete and durable inhibition of the mTOR pathway.[2]

Discovery and Preclinical Development

INK128 was developed by Millennium Pharmaceuticals as an orally administered small molecule inhibitor of mTOR.[1] It was designed to be a potent and selective dual inhibitor of both mTORC1 and mTORC2.[2]

Mechanism of Action

INK128 competitively binds to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its catalytic activity.[2] This leads to the suppression of both mTORC1 and mTORC2 functions. The dual inhibition results in the dephosphorylation of downstream targets of both complexes, including p70 S6 kinase and 4E-BP1 (mTORC1 substrates) and AKT at Ser473 (an mTORC2 substrate).[8][9]

In Vitro Activity

INK128 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.[4]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Sarcoma Cell Lines | [4] | ||

| A673 | Ewing's Sarcoma | ~5 | [4] |

| TC71 | Ewing's Sarcoma | ~10 | [4] |

| Rh30 | Rhabdomyosarcoma | ~2 | [4] |

| RD | Rhabdomyosarcoma | ~130 | [4] |

| Neuroblastoma Cell Lines | [10] | ||

| IMR32 | Neuroblastoma | Not specified | [10] |

| NGP | Neuroblastoma | Not specified | [10] |

| NB-19 | Neuroblastoma | Not specified | [10] |

| CHLA-255 | Neuroblastoma | Not specified | [10] |

| SK-N-AS | Neuroblastoma | Not specified | [10] |

| SH-SY5Y | Neuroblastoma | Not specified | [10] |

| Breast Cancer Cell Lines | [11] | ||

| BT474 | Breast Cancer | <50 | [11] |

| BT474HR | Breast Cancer (Trastuzumab-resistant) | <50 | [11] |

| HCC1954 | Breast Cancer | <50 | [11] |

| UACC893 | Breast Cancer | <50 | [11] |

Studies have shown that INK128 can induce cell cycle arrest and apoptosis in various cancer cell lines.[10] Furthermore, it has demonstrated efficacy in cell lines resistant to rapamycin and pan-PI3K inhibitors.[9]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of INK128.

| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |

| Breast Cancer | ZR-75-1 | 0.3 mg/kg/day (oral) | Tumor growth inhibition | [9] |

| Sarcoma | Rhabdomyosarcoma and Ewing's Sarcoma | 1 mg/kg daily and 3 mg/kg BID TIW (oral) | Suppression of tumor growth; superior to rapamycin | [4] |

| Neuroblastoma | IMR32 orthotopic xenograft | Not specified | Significant tumor regression | [10] |

| B-cell Acute Lymphoblastic Leukemia | Syngeneic mouse model of Ph+ disease | Daily oral dosing | Rapidly cleared leukemic outgrowth | [5] |

| B-cell Acute Lymphoblastic Leukemia | Primary xenografts of Ph+ B-ALL | In combination with dasatinib | Significantly enhanced efficacy of dasatinib | [5] |

Clinical Development

INK128 has been evaluated in numerous Phase I and Phase II clinical trials across a variety of solid tumors and hematological malignancies, both as a single agent and in combination with other therapies.

Phase I Studies

Initial Phase I studies established the safety, tolerability, pharmacokinetics, and pharmacodynamics of INK128. These studies explored various dosing schedules, including once daily (QD), once weekly (QW), and intermittent dosing.[6] The maximum tolerated doses (MTDs) were determined to be 6 mg for once-daily dosing and 40 mg for once-weekly dosing.[6] Common dose-limiting toxicities included hyperglycemia, rash, asthenia, and stomatitis.[6] Pharmacodynamic analyses confirmed on-target activity, with reductions in the phosphorylation of mTORC1 and mTORC2 biomarkers in patient samples.[6]

Phase II Studies and Combination Therapies

Phase II studies have investigated the efficacy of sapanisertib in specific cancer types and patient populations.

| Trial Identifier | Cancer Type(s) | Treatment Arm(s) | Key Findings | Reference |

| NCT03097328 | Refractory Metastatic Renal Cell Carcinoma (mRCC) | Sapanisertib monotherapy | ORR: 5.3%; Poor tolerability and minimal activity. | [3] |

| ECOG-ACRIN EA2161 | Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET) | Sapanisertib monotherapy | No objective responses observed in Stage 1. | [2] |

| NCT03017833 | Advanced Solid Tumors with mTOR/AKT/PI3K pathway alterations | Sapanisertib + Metformin | Disease Control Rate (PR+SD): 63%; 4 partial responses. | [1] |

| Not Specified | Advanced Solid Tumors | Sapanisertib + Ziv-aflibercept | Disease Control Rate: 78%; 2 partial responses. | [12] |

Combination therapy appears to be a promising strategy for sapanisertib. For instance, in combination with metformin, a disease control rate of 63% was observed in patients with advanced solid tumors harboring mTOR/AKT/PI3K pathway alterations.[1] Another study combining sapanisertib with the VEGF inhibitor ziv-aflibercept showed a disease control rate of 78%.[12]

Experimental Protocols

Western Blot Analysis for mTOR Pathway Inhibition

Objective: To assess the effect of INK128 on the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured to approximately 70-80% confluency and then treated with varying concentrations of INK128 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of INK128 in cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a serial dilution of INK128 (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

-

Data Analysis: The luminescence or absorbance values are normalized to the vehicle-treated control wells. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis.[13]

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of INK128.

Methodology:

-

Cell Implantation: A suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: INK128 is formulated in an appropriate vehicle and administered to the treatment group via oral gavage at a specified dose and schedule (e.g., 1 mg/kg daily). The control group receives the vehicle alone.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2). Animal body weight and general health are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry). Tumor growth inhibition is calculated and statistical analysis is performed to compare the treatment and control groups.

Signaling Pathways and Logical Relationships

The mTOR Signaling Pathway and INK128 Inhibition

Caption: The mTOR signaling pathway and the dual inhibitory action of INK128.

Drug Discovery and Development Workflow for INK128

Caption: A generalized workflow for the discovery and development of INK128.

Conclusion

INK128 (sapanisertib) represents a significant advancement in the targeting of the mTOR pathway for cancer therapy. Its ability to dually inhibit both mTORC1 and mTORC2 provides a more comprehensive blockade of this critical signaling cascade compared to first-generation rapalogs. Preclinical data have robustly demonstrated its potent anti-tumor activity across a multitude of cancer types. While clinical trial results have shown mixed efficacy as a monotherapy in some settings, the safety profile is generally manageable, and promising activity has been observed in combination with other targeted agents and chemotherapies. Ongoing and future research will continue to define the optimal clinical application of INK128, likely in biomarker-selected patient populations and as a component of rational combination regimens, to fully realize its therapeutic potential in the treatment of cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

- 9. selleckchem.com [selleckchem.com]

- 10. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. onclive.com [onclive.com]

- 13. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

The Biological Function of mTOR Inhibition by Sapanisertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cellular growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.[2][3] Sapanisertib (B612132) (also known as TAK-228, MLN0128, or INK128) is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibitory action offers a more complete blockade of the mTOR pathway compared to earlier-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][6] This technical guide provides an in-depth overview of the biological function of mTOR inhibition by Sapanisertib, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to mTOR and Sapanisertib

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and sensitivities to inhibitors.[1]

-

mTORC1 is sensitive to rapamycin and its analogs. It promotes cell growth by phosphorylating key substrates such as p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[3][7]

-

mTORC2 is largely insensitive to rapamycin. It promotes cell proliferation and survival by activating AKT through phosphorylation at serine 473.[3][7]

First-generation mTOR inhibitors (rapalogs) like everolimus (B549166) only inhibit mTORC1. This can lead to a feedback activation of AKT via mTORC2, potentially limiting their therapeutic efficacy and promoting drug resistance.[1][8] Sapanisertib, as a dual mTORC1/2 inhibitor, overcomes this limitation by directly binding to the ATP-binding site of the mTOR kinase, thereby inhibiting the activity of both complexes.[1][9] This results in a more comprehensive shutdown of mTOR signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[2]

Mechanism of Action of Sapanisertib

Sapanisertib exerts its anti-tumor effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[4] This dual inhibition leads to:

-

Inhibition of mTORC1 signaling: Sapanisertib blocks the phosphorylation of S6K1 and 4E-BP1, which in turn suppresses protein synthesis and cell growth.[10]

-

Inhibition of mTORC2 signaling: By inhibiting mTORC2, Sapanisertib prevents the phosphorylation and full activation of AKT, a key driver of cell survival and proliferation.[10]

This comprehensive blockade of the PI3K/AKT/mTOR pathway makes Sapanisertib a promising therapeutic agent for various cancers with dysregulated mTOR signaling.[2]

Quantitative Data on Sapanisertib Activity

The following tables summarize the in vitro and clinical activity of Sapanisertib.

Table 1: In Vitro Inhibitory Activity of Sapanisertib

| Target | Assay Type | IC50 | Reference |

| mTOR | Cell-free kinase assay | 1 nM | [11][12] |

| PI3Kα | Cell-free kinase assay | 219 nM | [11] |

| PI3Kγ | Cell-free kinase assay | 221 nM | [11] |

| PI3Kδ | Cell-free kinase assay | 230 nM | [11] |

| PC3 cells | Antiproliferative assay | 0.1 µM (EC50) | [12] |

Table 2: Clinical Efficacy of Sapanisertib in Combination Therapies

| Combination Agent | Cancer Type | Phase | Key Outcomes | Reference |

| Metformin | Advanced Solid Tumors | I | Disease Control Rate (DCR): 63%-79%, Partial Response (PR) in 17% of patients.[6][13][14] | [6][13][14] |

| Ziv-aflibercept | Advanced Solid Tumors | I | DCR: 78% | [13] |

| Serabelisib + Paclitaxel | Ovarian, Endometrial, or Breast Cancer | I | Objective Response Rate (ORR): 37% (ITT), 47% (≥3 cycles); Clinical Benefit Rate: 73% | [15] |

| TAK-117 | Advanced Renal Cell Carcinoma | II | Median Progression-Free Survival (PFS): 3.1 months | [4] |

Signaling Pathways and Experimental Workflows

The PI3K/AKT/mTOR Signaling Pathway and Inhibition by Sapanisertib

The following diagram illustrates the central role of mTOR in the PI3K/AKT signaling cascade and the points of inhibition by Sapanisertib.

Experimental Workflow: In Vitro mTOR Kinase Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of Sapanisertib on mTOR kinase in a cell-free system.

Detailed Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is a generalized procedure based on common practices for assessing mTOR kinase activity.[16]

Materials:

-

Active mTOR enzyme (recombinant)

-

Inactive p70S6K protein (substrate)

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)

-

ATP solution (100 µM)

-

Sapanisertib (serial dilutions)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies (anti-p70S6K, anti-phospho-p70S6K (Thr389))

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

In a microcentrifuge tube, combine the active mTOR enzyme (e.g., 250 ng) and inactive p70S6K substrate (e.g., 1 µg) in kinase buffer.

-

Add varying concentrations of Sapanisertib or vehicle control (e.g., DMSO) to the respective tubes.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using primary antibodies against total p70S6K and phosphorylated p70S6K (Thr389).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition and calculate the IC50 value for Sapanisertib.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a common method for assessing the effect of Sapanisertib on the proliferation and viability of cancer cells.[17]

Materials:

-

Cancer cell line of interest (e.g., PC3)

-

Complete cell culture medium

-

96-well cell culture plates

-

Sapanisertib (serial dilutions)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere overnight in a cell culture incubator.

-

Prepare serial dilutions of Sapanisertib in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of Sapanisertib or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value of Sapanisertib.

Conclusion

Sapanisertib is a potent dual mTORC1/mTORC2 inhibitor that demonstrates significant anti-tumor activity in a range of preclinical models and clinical settings.[1][10] Its ability to comprehensively block the mTOR signaling pathway by targeting both mTOR complexes represents a significant advantage over first-generation mTOR inhibitors.[1][6] The data presented in this guide highlight the robust biological rationale for the continued development of Sapanisertib, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various malignancies characterized by a dysregulated PI3K/AKT/mTOR pathway. Further research is warranted to identify predictive biomarkers to optimize patient selection and enhance the clinical benefit of Sapanisertib.

References

- 1. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of the dual mTORC1/2 inhibitor sapanisertib in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. onclive.com [onclive.com]

- 14. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Downstream Effects of MLN0128 (Sapanisertib)

Executive Summary: MLN0128, also known as Sapanisertib, is a potent, second-generation, orally administered ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] Unlike first-generation allosteric inhibitors such as rapamycin, MLN0128 targets the kinase domain of mTOR, enabling it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][5] Downstream effects include the robust suppression of protein synthesis, attenuation of survival signaling, and induction of apoptosis and cell cycle arrest.[1][3][6] This guide provides a detailed overview of the molecular consequences of MLN0128 treatment, quantitative efficacy data, and the experimental protocols used to elucidate these effects, intended for researchers and professionals in drug development.

The PI3K/AKT/mTOR Signaling Axis and MLN0128's Point of Intervention

The PI3K/AKT/mTOR pathway is a critical signaling cascade that integrates extracellular and intracellular signals to regulate fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][7]

-

mTOR Complex 1 (mTORC1): This complex, characterized by the regulatory protein Raptor, primarily responds to nutrients, energy levels, and growth factors to control protein synthesis. It achieves this by phosphorylating key substrates such as S6 Kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][8]

-

mTOR Complex 2 (mTORC2): Identified by its core component Rictor, mTORC2 is a crucial activator of the pro-survival kinase AKT (also known as Protein Kinase B).[8][9] It phosphorylates AKT at the Serine 473 residue, leading to its full activation.[1]

First-generation mTOR inhibitors like rapamycin allosterically inhibit mTORC1 but have minimal effect on mTORC2.[3] A significant limitation of these "rapalogs" is their incomplete inhibition of 4E-BP1 phosphorylation and their tendency to induce a compensatory feedback loop that activates AKT signaling via mTORC2.[4][5] MLN0128 overcomes these limitations by directly inhibiting the ATP-binding site of the mTOR kinase, thereby blocking the activity of both complexes.[3][5]

Core Downstream Molecular Effects

MLN0128's dual inhibitory action results in a distinct and more profound molecular signature compared to mTORC1-selective inhibitors.

Comprehensive Inhibition of mTORC1 Substrates

MLN0128 effectively blocks the phosphorylation of the two major mTORC1 substrates, S6K1 and 4E-BP1.[3] This includes the inhibition of rapamycin-resistant phosphorylation sites on 4E-BP1, such as Threonine 37 and 46.[1] The dephosphorylation of 4E-BP1 enhances its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby preventing the assembly of the eIF4F complex required for cap-dependent translation. This leads to a significant reduction in the synthesis of proteins crucial for cell growth and proliferation.[1][6]

Attenuation of mTORC2-Mediated Survival Signaling

By directly inhibiting mTORC2, MLN0128 prevents the phosphorylation and activation of AKT at Ser473.[1][9] This blockade of a key pro-survival signal is a critical differentiator from rapalogs. Furthermore, MLN0128 inhibits the phosphorylation of other mTORC2 substrates, such as N-myc downstream-regulated gene 1 (NDRG1), which serves as a robust pharmacodynamic marker of mTORC2 inhibition.[3] Crucially, this action prevents the feedback activation of AKT that often leads to resistance to mTORC1-only inhibitors.[4]

Resultant Cellular Phenotypes

The combined blockade of mTORC1 and mTORC2 signaling culminates in potent anti-tumor effects across a range of cancer models. At low nanomolar concentrations, MLN0128 causes potent growth inhibition and cell cycle arrest.[1][3] At higher concentrations, it effectively induces apoptosis, or programmed cell death.[1][4] In some cancer cells, treatment with dual mTORC1/2 inhibitors like MLN0128 has also been shown to induce catastrophic macropinocytosis, a form of non-apoptotic cell death.[8]

Quantitative Efficacy of MLN0128

The potent, dual-inhibitory action of MLN0128 translates to significant anti-proliferative activity at low nanomolar concentrations across a wide variety of cancer cell lines.

| Cell Line Type | Genetic Background | IC50 / EC50 | Reference |

| Sarcoma (various) | N/A | 2 - 130 nM | [3] |

| Breast Cancer (various) | PIK3CA, PTEN, KRAS, BRAF mutations | 1.5 - 162 nM | [10] |

| Prostate Cancer (PC3) | PTEN-null | 0.1 µM (100 nM) | [2] |

| Acute Myeloid Leukemia | FLT3-ITD, NPM1, N-Ras, PTEN-null | Low nanomolar range | [1] |

| Table 1: In Vitro Anti-proliferative Activity of MLN0128 in Various Cancer Cell Lines. |

In addition to inhibiting proliferation, MLN0128 effectively reduces the self-renewal capacity of cancer stem and progenitor cells, as demonstrated in colony formation assays.

| Cell Type | MLN0128 Concentration | Reduction in Colony Formation | Reference |

| AML Xenograft Cells | N/A | 30 nM | 43.87% |

| AML Xenograft Cells | N/A | 300 nM | 90.86% |

| Table 2: Dose-Dependent Effect of MLN0128 on Colony Formation in Acute Myeloid Leukemia (AML) Cells. |

Key Experimental Protocols

Validating the downstream effects of MLN0128 requires specific and robust experimental methodologies. The following are foundational protocols for assessing target engagement and cellular response.

Western Blotting for Phosphoprotein Analysis

This technique is essential for directly observing the inhibition of mTORC1 and mTORC2 downstream targets.

-

Cell Culture and Treatment: Plate cells (e.g., HEK-293T, cancer cell lines) and grow to 70-80% confluency. Treat with desired concentrations of MLN0128 or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[4]

-

Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add ice-cold RIPA or CHAPS lysis buffer containing protease and phosphatase inhibitors.[11][12] Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add SDS-PAGE loading buffer and heat samples at 95°C for 5 minutes.[12]

-

Gel Electrophoresis and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[12]

-

Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13] Key primary antibodies include: p-4E-BP1 (Thr37/46), p-S6 (Ser240/244), p-AKT (Ser473), p-NDRG1, and total protein controls (Total 4E-BP1, S6, AKT) as well as a loading control (e.g., GAPDH, α-tubulin).[1][3][14]

-

Wash the membrane three times with TBS-T.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Immunoprecipitation of mTOR Complexes

This method is used to isolate mTORC1 or mTORC2 to confirm that MLN0128 disrupts the phosphorylation of substrates within the complex.

-

Cell Lysis: Harvest cells using an ice-cold, non-denaturing lysis buffer optimized for preserving protein complexes, such as a CHAPS-based buffer (e.g., 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.[11][15]

-

Pre-clearing Lysate: Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 20-30 minutes at 4°C to reduce non-specific binding.[16] Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Immunoprecipitation:

-

Add a primary antibody specific to a core complex component (e.g., anti-mTOR, anti-Raptor for mTORC1, anti-Rictor for mTORC2) to the pre-cleared lysate.[15][17] Incubate for 2-4 hours or overnight at 4°C with rotation.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[16]

-

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Resuspend the final bead pellet in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes. Analyze the eluted proteins by Western blotting for other complex components or phosphorylation status of substrates.

Compensatory Signaling and Resistance

A critical aspect of targeted therapy is understanding the potential for resistance. Upon inhibition of the mTOR pathway with MLN0128, some cancer cells can activate compensatory pro-survival signaling pathways.[1] Reverse-phase protein array (RPPA) studies have shown that MLN0128 treatment can trigger the activation of pathways involving PARP, HDAC3, and STAT5.[18] This highlights a key therapeutic strategy: the combination of MLN0128 with inhibitors targeting these escape pathways may lead to more durable and potent anti-cancer responses.[1][18] Furthermore, while MLN0128 is effective against cells with acquired resistance to rapalogs, intrinsic resistance to MLN0128 can still occur, potentially through mutations in mTOR or activation of parallel signaling cascades like the MAPK pathway.[4][6]

Conclusion

MLN0128 represents a significant advancement over first-generation mTOR inhibitors due to its dual targeting of mTORC1 and mTORC2. Its downstream effects are characterized by a profound and comprehensive shutdown of the PI3K/AKT/mTOR signaling network, leading to potent inhibition of protein synthesis, cell proliferation, and survival signaling. The data clearly demonstrate its efficacy in a preclinical setting across numerous cancer types. Understanding its detailed molecular impact, the methods to measure it, and the potential for compensatory signaling is crucial for its continued clinical development and for designing rational, effective combination therapies.

References

- 1. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase II study of the dual mTOR inhibitor MLN0128 in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. actome.de [actome.de]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Phospho-4EBP1 (Thr37) antibody (81812-4-RR) | Proteintech [ptglab.com]

- 15. Identification of the Novel Interacting Partners of the Mammalian Target of Rapamycin Complex 1 in Human CCRF-CEM and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 17. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

INK128 (Sapanisertib): A Technical Guide to its Role as a Dual mTORC1/mTORC2 Inhibitor in the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract